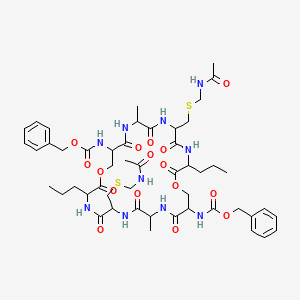
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) is a complex synthetic peptide. This compound is composed of multiple amino acids, including serine, alanine, cysteine, and norvaline, each protected by carbobenzoxy (Cbz) and acetamidomethyl (Acm) groups. The unique structure of this compound makes it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) involves several steps:
Protection of Amino Acids: Each amino acid is protected using Cbz and Acm groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are sequentially coupled using peptide bond formation techniques, typically involving reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: After the peptide chain is assembled, the protecting groups are removed under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The amino acid side chains can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in peptide synthesis and modification.
Pathways: It can influence pathways related to protein folding, disulfide bond formation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Cbz-DL-Serine: A simpler peptide with similar protective groups.
Cbz-DL-Cysteine: Contains cysteine with protective groups, used in similar research applications.
Cbz-DL-Alanine: Another protected amino acid used in peptide synthesis.
Uniqueness
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) is unique due to its complex structure, which allows for the study of multiple amino acid interactions and modifications within a single molecule. This complexity makes it a valuable tool for advanced research in peptide chemistry and related fields.
Properties
CAS No. |
63519-99-3 |
|---|---|
Molecular Formula |
C50H70N10O16S2 |
Molecular Weight |
1131.3 g/mol |
IUPAC Name |
benzyl N-[6,19-bis(acetamidomethylsulfanylmethyl)-9,22-dimethyl-2,5,8,11,15,18,21,24-octaoxo-25-(phenylmethoxycarbonylamino)-3,16-dipropyl-1,14-dioxa-4,7,10,17,20,23-hexazacyclohexacos-12-yl]carbamate |
InChI |
InChI=1S/C50H70N10O16S2/c1-7-15-35-47(69)73-23-37(59-49(71)75-21-33-17-11-9-12-18-33)43(65)53-30(4)42(64)58-40(26-78-28-52-32(6)62)46(68)56-36(16-8-2)48(70)74-24-38(60-50(72)76-22-34-19-13-10-14-20-34)44(66)54-29(3)41(63)57-39(45(67)55-35)25-77-27-51-31(5)61/h9-14,17-20,29-30,35-40H,7-8,15-16,21-28H2,1-6H3,(H,51,61)(H,52,62)(H,53,65)(H,54,66)(H,55,67)(H,56,68)(H,57,63)(H,58,64)(H,59,71)(H,60,72) |
InChI Key |
RGTJWMOWQIGAOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)OCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)OCC(C(=O)NC(C(=O)NC(C(=O)N1)CSCNC(=O)C)C)NC(=O)OCC2=CC=CC=C2)CCC)CSCNC(=O)C)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















